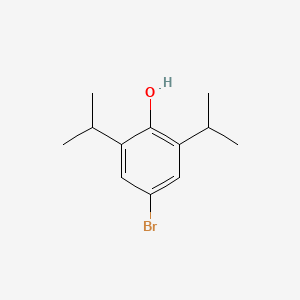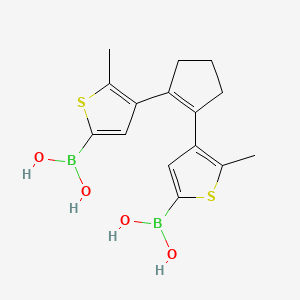
4-Bromo-2,6-diisopropylphenol
概要
説明
4-ブロモ-2,6-ジイソプロピルフェノールは、分子式C12H17BrOを持つ有機化合物です。これは、フェノール環の2位と6位に2つのイソプロピル基、4位に臭素原子を持つ臭素化フェノール誘導体です。
2. 製法
合成経路と反応条件
4-ブロモ-2,6-ジイソプロピルフェノールの合成は、通常、2,6-ジイソプロピルフェノールの臭素化によって行われます。反応は、2,6-ジイソプロピルフェノールの適切な溶媒(二硫化炭素など)溶液に臭素を加え、制御された温度で行われます。 反応は、臭素化生成物の生成と共に進行します .
工業生産方法
工業的には、4-ブロモ-2,6-ジイソプロピルフェノールの製造は、連続反応プロセスによって達成することができます。これらのプロセスは、多くの場合、反応効率と収率を高めるために触媒を使用します。 例えば、臭素化反応は、キノリン酸銅とジメチルアミノピリジンによって触媒され、反応温度の低下と全体的な収率の向上が見られます .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,6-diisopropyl-phenol typically involves the bromination of 2,6-diisopropylphenol. The reaction is carried out by adding bromine to a solution of 2,6-diisopropylphenol in a suitable solvent, such as carbon disulfide, at a controlled temperature. The reaction proceeds with the formation of the brominated product .
Industrial Production Methods
In industrial settings, the production of 4-Bromo-2,6-diisopropyl-phenol can be achieved through continuous reaction processes. These processes often involve the use of catalysts to enhance the reaction efficiency and yield. For example, the bromination reaction can be catalyzed by copper quinolinate and dimethylamino pyridine, which help in reducing the reaction temperature and improving the overall yield .
化学反応の分析
反応の種類
4-ブロモ-2,6-ジイソプロピルフェノールは、以下の化学反応を含む様々な化学反応を起こします。
置換反応: 臭素原子は、求核置換反応により他の官能基で置換され得ます。
酸化反応: フェノール性ヒドロキシル基は、キノンやその他の酸化誘導体を生成するために酸化することができます。
還元反応: この化合物は、臭素原子を除去したり、分子中に存在する他の官能基を還元したりするために、還元反応を受けることができます。
一般的な試薬と条件
求核置換: 一般的な試薬には、極性溶媒中の水酸化ナトリウムまたは水酸化カリウムが含まれます。
酸化: 過マンガン酸カリウムまたは三酸化クロムなどの試薬を酸性または塩基性条件下で使用します。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤を無水条件下で使用します。
生成される主要な生成物
置換: 臭素原子を置換した異なる官能基を持つ誘導体の生成。
酸化: キノンやその他の酸化されたフェノール化合物の生成。
還元: 脱臭素化されたフェノール誘導体または還元されたフェノール化合物の生成。
科学的研究の応用
4-ブロモ-2,6-ジイソプロピルフェノールは、科学研究においていくつかの用途があります。
化学: 有機合成における試薬として、そして他の複雑な分子の合成における中間体として使用されます。
生物学: 抗菌性や抗真菌性など、潜在的な生物活性について研究されています。
医学: 潜在的な治療効果と創薬におけるリード化合物として調査されています。
作用機序
4-ブロモ-2,6-ジイソプロピルフェノールの作用機序は、特定の分子標的との相互作用に関与しています。この化合物は、酵素や受容体と水素結合やその他の相互作用を形成することで、その活性を調節することができます。 例えば、活性部位に結合することで特定の酵素を阻害し、生化学経路に影響を与えることができます .
類似化合物との比較
類似化合物
- 4-ブロモ-2,6-ジシクロヘキシルフェノール
- 4-ブロモ-2,6-ジ-tert-ブチルフェノキシトリメチルシラン
- 4-ブロモ-2,6-ビス(3-メチル-2-ブテニル)フェノール
- 4-ブロモ-2,6-ジクロロ-3-メチルアニリン
- 4-ブロモ-2,6-ジフルオロフェノール
独自性
4-ブロモ-2,6-ジイソプロピルフェノールは、その特定の置換パターンにより、独特の立体的な特性と電子的な特性を付与するため、ユニークです。2位と6位にイソプロピル基が存在することによって、立体障害がもたらされ、化合物の反応性と他の分子との相互作用に影響を与えます。 さらに、4位にある臭素原子は、求電子性を高め、様々な化学反応において汎用性の高い中間体となります .
特性
IUPAC Name |
4-bromo-2,6-di(propan-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO/c1-7(2)10-5-9(13)6-11(8(3)4)12(10)14/h5-8,14H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJVELOLCDKQBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1O)C(C)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2432-03-3 | |
| Record name | 4-Bromopropofol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002432033 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-BROMOPROPOFOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6V3UR69XC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(benzylsulfanyl)-3-(4-methylphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2506250.png)
![4-phenyl-1-[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole](/img/structure/B2506252.png)



![N-{5-[({[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}adamantane-1-carboxamide](/img/structure/B2506259.png)
![2-[(4-Fluorophenyl)methyl]-4,7-dimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2506260.png)
![(E)-3-[3-(4-butoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide](/img/structure/B2506262.png)

![N-(2-Bromophenyl)-1-[6-(3,4-dimethylphenyl)pyridazin-3-YL]piperidine-3-carboxamide](/img/structure/B2506265.png)
![4-methyl-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2506266.png)

![3-(2-ethoxyethyl)-1,7-dimethyl-9-(2-methylphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2506269.png)
![(E)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2506271.png)
